3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. . The unique structure of this compound, which includes a benzofuran ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, including the formation of the benzofuran and pyrimidine rings. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and increases yield . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione include other benzofuran derivatives and pyrimidine-containing compounds. Some examples are:
Benzothiophene derivatives: These compounds have similar biological activities and are used in similar applications.
Other benzofuran derivatives: Compounds with different substituents on the benzofuran ring may exhibit different biological activities and properties.
Properties
Molecular Formula |
C25H17FN2O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H17FN2O5/c26-17-8-5-15(6-9-17)12-27-22-18-3-1-2-4-19(18)33-23(22)24(29)28(25(27)30)13-16-7-10-20-21(11-16)32-14-31-20/h1-11H,12-14H2 |
InChI Key |
LNCZXTICMITZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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